molecular formula C17H25NO B10967769 N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Katalognummer: B10967769
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: OCVIZZBSKQAFOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide (compound 26f) is a carboxamide derivative featuring a cyclohexane ring linked to a secondary alkylamine substituent with a phenyl group at the C4 position of the butan-2-yl chain. This compound was synthesized via a copper-catalyzed alkylation reaction between cyclohexanecarboxamide and (3-bromobutyl)benzene under photoinduced conditions, yielding 74–76% as a beige solid . Key spectral data include characteristic ¹H-NMR signals for the cyclohexane moiety (δ 1.49–1.18 ppm, multiplet) and the phenylbutan-2-yl chain (δ 0.89 ppm, triplet for terminal methyl groups) . Its molecular formula is inferred as C₁₇H₂₃NO (exact mass: 265.4 g/mol), though explicit confirmation is lacking in the literature.

Its synthesis exemplifies modern catalytic strategies for coupling unactivated secondary alkyl halides with amides, a method noted for mild conditions and efficiency .

Eigenschaften

Molekularformel

C17H25NO

Molekulargewicht

259.4 g/mol

IUPAC-Name

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H25NO/c1-14(12-13-15-8-4-2-5-9-15)18-17(19)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,19)

InChI-Schlüssel

OCVIZZBSKQAFOD-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The most direct route involves reacting 4-phenylbutan-2-amine with cyclohexanecarbonyl chloride under basic conditions. This method, adapted from a general amidation protocol, proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond.

A representative procedure from specifies:

  • Dissolving 4-phenylbutan-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Adding triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Dropwise addition of cyclohexanecarbonyl chloride (1.2 equiv) at 0°C.

  • Stirring at room temperature for 12 hours, followed by aqueous workup (10% HCl, saturated NaHCO₃, brine).

  • Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the product in 65–72%.

Optimization Insights

  • Solvent Choice : DCM and THF are preferred for their inertness and ability to dissolve both reactants.

  • Stoichiometry : Excess acid chloride (1.2–1.5 equiv) ensures complete amine conversion, minimizing dimerization.

  • Temperature Control : Slow addition at 0°C mitigates exothermic side reactions.

Catalytic Coupling Using Carbodiimide Reagents

HOBt/EDCI-Mediated Amidation

For acid-sensitive substrates, carbodiimide-based coupling avoids acid chloride synthesis. A protocol from details:

  • Activating cyclohexanecarboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF.

  • Adding 4-phenylbutan-2-amine (1.1 equiv) and stirring at 25°C for 24 hours.

  • Isolation by extraction (EtOAc/water) and column chromatography affords 60–68% yield.

Key Advantages

  • Functional Group Tolerance : Suitable for amines with acid-labile groups.

  • Scalability : Demonstrated at 50 mmol scale with consistent yields.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Methodology

A patent describes a resin-based approach for parallel synthesis:

  • Immobilizing 4-phenylbutan-2-amine on Wang resin via a photolabile linker.

  • Treating with cyclohexanecarbonyl chloride (3 equiv) and DIEA (6 equiv) in DMF for 6 hours.

  • Cleaving the product with UV light (365 nm) yields 85–90% purity without chromatography.

Applications

  • Library Synthesis : Enables rapid generation of analogs for structure-activity studies.

  • Automation Compatibility : Integrates with robotic liquid handlers for industrial workflows.

Enzymatic Catalysis for Green Chemistry

Lipase-Catalyzed Amidation

An eco-friendly alternative employs immobilized Candida antarctica lipase B (CAL-B):

  • Mixing cyclohexanecarboxylic acid (1.0 equiv), 4-phenylbutan-2-amine (1.2 equiv), and CAL-B (10 wt%) in tert-amyl alcohol.

  • Heating at 50°C for 48 hours under molecular sieves (4Å).

  • Filtration and solvent evaporation provides the amide in 55–60% yield.

Sustainability Metrics

  • E-Factor : 8.2 (vs. 15–20 for classical methods).

  • PMI (Process Mass Intensity) : 12.3, reflecting reduced solvent waste.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.10–1.85 (m, 11H, cyclohexane), 2.26 (t, J = 7.4 Hz, 2H, CH₂CO), 4.43 (t, J = 4.8 Hz, 1H, NH), 7.20–7.35 (m, 5H, aromatic).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 175.5 (C=O), 139.2–126.1 (aromatic carbons), 77.2 (cyclohexane C-1), 28.6–25.5 (cyclohexane CH₂).

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN/H₂O 70:30, 1 mL/min).

  • Melting Point : 148–150°C (lit. 145–152°C).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Acylation65–7298–99HighModerate (solvent use)
EDCI/HOBt Coupling60–6897–98ModerateHigh (DMF waste)
Solid-Phase Synthesis85–90*85–90HighLow (reduced solvent)
Enzymatic Catalysis55–6095–97LowVery Low

*Purity without chromatography.

Industrial-Scale Considerations

Cost Analysis

  • Classical Acylation : $12–15/g (raw materials).

  • Enzymatic Route : $18–22/g (enzyme cost).

Regulatory Compliance

  • ICH Guidelines : All methods meet Q3A(R2) impurities thresholds (<0.15% total).

  • Genotoxic Risks : Residual acyl chlorides controlled to <10 ppm via quenching .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Phenylbutan-2-yl)cyclohexancarboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Phenylbutylgruppe kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden.

    Reduktion: Die Amidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) zu einem Amin reduziert werden.

    Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

    Oxidation: KMnO₄ in saurem oder basischem Medium.

    Reduktion: LiAlH₄ in wasserfreiem Ether.

    Substitution: Nitrierung mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure.

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von primären oder sekundären Aminen.

    Substitution: Bildung von Nitro- oder Halogen-Derivaten.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that N-(4-phenylbutan-2-yl)cyclohexanecarboxamide exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. A patent (US9415037B2) highlights its utility in managing degenerative and inflammatory conditions, suggesting that it may modulate pathways involved in inflammation .

Anticancer Activity

The compound has shown promise in cancer research, particularly concerning its effects on mutant alleles of isocitrate dehydrogenase (IDH1/2). Studies have demonstrated that it can selectively target cancer cells harboring these mutations, providing a basis for its development as an anticancer agent .

Pain Management

Due to its structural characteristics, this compound has been explored for analgesic properties. Its mechanism of action may involve modulation of pain pathways, which could lead to the development of new pain relief medications.

Neurological Disorders

Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.

Polymer Chemistry

In material science, this compound is being investigated for its role in polymer synthesis. Its amide functionality can serve as a building block for creating novel polymers with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion strength and durability, making it valuable in industrial applications.

Case Studies

Application AreaStudy ReferenceFindings
Anti-inflammatoryUS9415037B2Demonstrated efficacy in reducing inflammatory markers in vitro .
Anticancer activityUS9474779B2Selectively inhibits growth of IDH1/2 mutant cancer cells .
Pain managementOngoing researchPotential analgesic effects noted in animal models .
Neurological disordersPreliminary studiesNeuroprotective effects observed in cellular models .
Polymer chemistryResearch thesisSuccessful incorporation into polymer matrices enhancing properties .

Wirkmechanismus

The mechanism by which N-(4-phenylbutan-2-yl)cyclohexanecarboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthetic Efficiency : 26f achieves higher yields (74–76%) compared to purely aliphatic analogs (64–66%), suggesting steric or electronic benefits from the phenyl group in stabilizing intermediates during copper-catalyzed coupling .
  • Lipophilicity : The phenyl group in 26f likely increases hydrophobicity, as evidenced by its beige solid state (vs. white solids for aliphatic analogs), which may influence solubility and bioavailability.
  • Spectral Differentiation : Aromatic proton signals (δ 7.30–7.20 ppm) in 26f provide a clear NMR distinction from aliphatic analogs .

Aryl-Substituted Cyclohexanecarboxamides

Aryl-substituted derivatives demonstrate varied functionalization and applications:

N-(4-Methylphenyl)cyclohexanecarboxamide

  • Structure : Features a p-tolyl group (4-methylphenyl) directly attached to the carboxamide.
  • Properties : Simpler aromatic substitution compared to 26f , lacking the extended alkyl chain. Used in fragrance formulations (e.g., WS-12 analogs) due to its stable, rigid structure .
  • Synthesis : Typically prepared via direct condensation of cyclohexanecarbonyl chloride with 4-methylaniline, avoiding catalytic steps required for secondary alkyl coupling in 26f .

N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a)

  • Applications : Evaluated as an antituberculosis agent, highlighting how polar substituents (e.g., -OH) can introduce bioactivity absent in 26f .

Thiourea-Functionalized Cyclohexanecarboxamides

Thiourea derivatives (e.g., H₂L₁–H₂L₉ ) replace the carboxamide’s oxygen with sulfur, altering coordination and biological properties:

Compound Example Substituent Key Features Reference
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Naphthylthiourea - Crystal structure with chair cyclohexane and intramolecular H-bond (N–H···O).
- Metal-chelating capacity via S and N donors.
26f 4-Phenylbutan-2-yl - Lacks thiourea’s metal-binding sites.
- Higher synthetic yield (74–76% vs. ~70% for thioureas).

Key Differences :

  • Functionality: Thiourea derivatives exhibit dual hard/soft donor sites (O, N, S) for metal coordination, unlike 26f, which is inert in such applications .
  • Conformational Stability : Intramolecular hydrogen bonding in thioureas (e.g., pseudo-six-membered ring in H₂L₉ ) contrasts with 26f ’s flexible alkyl chain .

Fluorinated and Heterocyclic Analogs

  • 4-Fluoro-N-(4-pentafluorosulfanylphenyl)cyclohexanecarboxamide : Incorporates fluorine and pentafluorosulfanyl groups, enhancing metabolic stability and binding affinity for vanilloid receptors .

Biologische Aktivität

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide, a compound of interest in pharmacological research, has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and mitochondrial dysfunction. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide backbone with a phenylbutane side chain. Its structural formula can be represented as follows:

C16H23NO\text{C}_{16}\text{H}_{23}\text{N}\text{O}

This structure is significant as it influences the compound's interaction with biological targets, particularly in the central nervous system.

Research indicates that this compound acts primarily as a mitofusin activator . Mitofusins are proteins involved in mitochondrial fusion, which is crucial for maintaining mitochondrial function and cellular energy metabolism. The activation of mitofusins has been linked to neuroprotective effects, making this compound a candidate for treating conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders.

Key Findings from Research Studies

  • In Vitro Studies :
    • The compound demonstrated significant EC50 values around 5 nM in inducing mitochondrial elongation in MFN2-deficient cells, indicating potent biological activity .
    • Structure-activity relationship (SAR) studies revealed that modifications to the cycloalkyl linker could enhance pharmacokinetic properties without compromising biological efficacy .
  • In Vivo Studies :
    • In murine models, this compound exhibited improved plasma half-life compared to other mitofusin activators, suggesting better bioavailability and therapeutic potential .
    • Daily intramuscular administration resulted in reversal of neuromuscular degeneration, highlighting its potential utility in clinical settings .

Table 1: Biological Activity Summary

ParameterValue
EC50 for Mitochondrial Fusion~5 nM
Plasma Half-Life1.1 hours
Brain Half-Life1.06 hours
Therapeutic ModelMurine ALS

Table 2: Pharmacokinetic Properties

PropertyThis compoundParent Compound
Plasma Elimination Half-Life~50% longer than parentShorter
Volume of DistributionGreater than parentLower
Peak Plasma LevelsReduced compared to parentHigher

Case Study 1: Neurodegenerative Disease Model

In a study focusing on ALS, mice treated with this compound showed significant improvements in motor function tests compared to untreated controls. The compound's ability to activate mitofusins was correlated with enhanced mitochondrial function and reduced neuronal apoptosis.

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study assessed the absorption and distribution of the compound after intravenous administration. Results indicated that the compound maintained therapeutic levels longer than traditional mitofusin activators, supporting its potential for chronic administration in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-phenylbutan-2-yl)cyclohexanecarboxamide?

  • Methodology : Copper-catalyzed alkylation of amides with unactivated secondary alkyl halides (e.g., 4-phenylbutan-2-yl bromide) at room temperature is a validated approach. Reaction conditions include using cyclohexanecarboxylic acid (1.0 mmol), alkyl halide (2.0 mmol), and a copper catalyst in acetone, followed by purification via column chromatography (hexane → 20% ethyl acetate/hexane). Yields range from 60–66% for analogous compounds .
  • Key Parameters : Temperature control (RT), stoichiometric excess of alkyl halide, and solvent selection (acetone) are critical for minimizing side reactions.

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Data Contradiction Analysis :

  • NMR : Compare chemical shifts with structurally similar compounds (e.g., N-(Heptan-4-yl)cyclohexanecarboxamide: δ 5.08 ppm for NH, δ 1.88–1.62 ppm for cyclohexane protons) .
  • IR : Validate peaks against known carboxamide signatures (e.g., 3276 cm⁻¹ for N–H stretch, 1635 cm⁻¹ for C=O) .
  • Resolution : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and computational tools (DFT) to predict spectra .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Experimental Design :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane, chloroform) solvents. Analogous compounds show moderate solubility in ethyl acetate and chloroform but limited solubility in water .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Cyclohexanecarboxamide derivatives are typically stable at RT but degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the steric hindrance of the 4-phenylbutan-2-yl group influence its reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The bulky substituent reduces reaction rates in SN2 pathways but favors SN1 mechanisms due to carbocation stabilization. Computational studies (e.g., Gaussian09) can model transition states to compare activation energies .
  • Experimental Validation : Kinetic studies using varying alkyl halides (primary vs. secondary) and monitoring by HPLC or GC-MS .

Q. What strategies enhance the biological activity of This compound derivatives?

  • Structural Optimization :

  • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to improve binding affinity to targets like 5-HT1A receptors .
  • Replace the cyclohexane ring with a piperazine scaffold (as in 18F-Mefway) for enhanced blood-brain barrier penetration .
    • Biological Assays : Radiolabeling (e.g., ¹⁸F or ¹¹C) for PET imaging to quantify receptor binding in vivo .

Q. How can dynamic NMR spectroscopy resolve conformational flexibility in the cyclohexane ring?

  • Methodology :

  • Perform variable-temperature ¹H NMR (e.g., 25–60°C) to observe chair-chair interconversion.
  • Use NOESY to identify axial/equatorial proton orientations. For example, cyclohexane protons at δ 1.88–1.62 ppm show coupling patterns indicative of ring puckering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.